1-(3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoyl)piperidine-4-carboxamide” is a complex organic compound. It is a derivative of piperidine, a heterocyclic amine that consists of a six-membered ring containing five methylene bridges and one amine bridge . This compound is also related to pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . It has been found to be a potent and orally bioavailable inhibitor of Protein Kinase B (PKB), also known as Akt .
Synthesis Analysis
The synthesis of this compound involves the condensation of specific precursors . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidine ring, a thiazole ring, and a phenylcarbamoyl group . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The thiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and the optimization of lipophilic substitution . These reactions result in a compound with potent inhibitory activity against PKB .
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an essential component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The compound binds to PKB, promoting activation of the kinase by phosphorylation on Ser473 and Thr308 .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of PKB .
Result of Action
Representative compounds modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has a significant impact on the molecular and cellular effects of PKB’s action.
Eigenschaften
IUPAC Name |
1-[3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c20-17(26)13-8-10-24(11-9-13)16(25)7-6-15-12-28-19(22-15)23-18(27)21-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,20,26)(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOAEBMEUINVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.